Uracil, 5-bromo-1-sec-butyl-6-methyl-
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Overview
Description
Uracil, 5-bromo-1-sec-butyl-6-methyl- is a substituted uracil compound known for its herbicidal properties. It is commonly referred to as bromacil and is widely used in agriculture to control a variety of weeds, particularly in citrus and pineapple fields . This compound is characterized by its high persistence in soil and potential to contaminate water bodies .
Mechanism of Action
Target of Action
Uracil, 5-bromo-1-sec-butyl-6-methyl-, also known as Bromacil, is a substituted uracil herbicide . Its primary target is the photosynthesis process in plants . By inhibiting photosynthesis at the electron transport chain, it controls a wide range of grasses and broadleaf weeds .
Mode of Action
Bromacil interferes with photosynthesis by entering the plant through the root zone and moving throughout the plant . It inhibits photosynthesis at the electron transport chain, disrupting the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The affected biochemical pathway is the photosynthesis process, specifically the electron transport chain . The inhibition of this process disrupts the plant’s energy production, leading to its eventual death .
Pharmacokinetics
It has the potential to contaminate surface water and groundwater .
Result of Action
The molecular and cellular effects of Bromacil’s action result in the disruption of the plant’s energy production process. This leads to the plant’s inability to grow and survive, effectively controlling the spread of the targeted weeds .
Action Environment
Bromacil is used worldwide and is especially effective against perennial grasses . . It also has the potential to contaminate different types of water bodies . Therefore, the use of Bromacil should be managed carefully to minimize potential environmental impact.
Biochemical Analysis
Biochemical Properties
Bromacil is a nitrogen-containing heterocyclic compound which has a bromine substitute at the 5 position . It is mainly absorbed by the root, but it also exhibits herbicidal effects on broadleaf and deep-root weeds when it comes in contact with stems and leaves .
Cellular Effects
Bromacil works by interfering with photosynthesis by entering the plant through the root zone and moving throughout the plant . It is especially effective against perennial grasses .
Molecular Mechanism
Bromacil exerts its effects at the molecular level by interfering with photosynthesis . It enters the plant through the root zone and moves throughout the plant, thereby inhibiting the photosynthetic process .
Temporal Effects in Laboratory Settings
Bromacil is highly soluble in water and many organic solvents . It is not considered volatile . It may be persistent in soil and water systems depending on local conditions . There are also concerns regarding its potential to leach to groundwater .
Dosage Effects in Animal Models
In studies using laboratory animals, Bromacil is slightly toxic by the oral, dermal, and inhalation routes and has been placed in Toxicity Category IV (the lowest of four categories) for these effects .
Metabolic Pathways
Bromacil is involved in the metabolic pathway that interferes with photosynthesis . It enters the plant through the root zone and moves throughout the plant, thereby inhibiting the photosynthetic process .
Transport and Distribution
Bromacil is transported and distributed within cells and tissues through the root zone . It moves throughout the plant, thereby inhibiting the photosynthetic process .
Subcellular Localization
The subcellular localization of Bromacil is not specifically known. Given its mode of action, it is likely to be found in the chloroplasts where photosynthesis occurs .
Preparation Methods
The synthesis of uracil, 5-bromo-1-sec-butyl-6-methyl- typically involves the use of 2-bromobutane and urea as starting materials . The synthetic route includes condensation, cyclization, and bromination steps, resulting in a total yield of approximately 60% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the compound’s availability for agricultural use .
Chemical Reactions Analysis
Uracil, 5-bromo-1-sec-butyl-6-methyl- undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed studies on this reaction are limited.
Substitution: Bromacil can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, potassium bromate, and molecular oxygen . The major products formed from these reactions include 5-hydroxy-3-sec-butyl-6-methyluracil and diisopropyl urea .
Scientific Research Applications
Uracil, 5-bromo-1-sec-butyl-6-methyl- has several scientific research applications:
Comparison with Similar Compounds
Uracil, 5-bromo-1-sec-butyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Similar compounds include:
5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione: Another substituted uracil with similar herbicidal activity.
5-hydroxy-3-sec-butyl-6-methyluracil: A degradation product of bromacil with reduced herbicidal activity.
These compounds share structural similarities but differ in their specific substitutions and resulting biological activities.
Properties
IUPAC Name |
5-bromo-1-butan-2-yl-6-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-5(2)12-6(3)7(10)8(13)11-9(12)14/h5H,4H2,1-3H3,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMZEVPMOYJDIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=O)NC1=O)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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